4-(Trifluoromethyl)-2-furanmethanamine
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Overview
Description
4-(Trifluoromethyl)-2-furanmethanamine is an organic compound that features a trifluoromethyl group attached to a furan ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-2-furanmethanamine can be achieved through several methods. One common approach involves the reaction of 4-(Trifluoromethyl)-2-furanmethanol with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-2-furanmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
4-(Trifluoromethyl)-2-furanmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-2-furanmethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The furan ring provides a stable scaffold for further functionalization, enabling the compound to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)aniline
- 4-(Trifluoromethyl)-2-anilinoquinoline
Uniqueness
Compared to similar compounds, 4-(Trifluoromethyl)-2-furanmethanamine stands out due to its unique combination of a trifluoromethyl group and a furan ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H6F3NO |
---|---|
Molecular Weight |
165.11 g/mol |
IUPAC Name |
[4-(trifluoromethyl)furan-2-yl]methanamine |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)4-1-5(2-10)11-3-4/h1,3H,2,10H2 |
InChI Key |
ICWFLGCPJARCBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1C(F)(F)F)CN |
Origin of Product |
United States |
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